4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Physicochemical profiling Drug-likeness Oral bioavailability prediction

SAR campaigns on piperidine-carboxamide scaffolds are often compromised by regioisomeric impurities that confound activity data. This compound delivers a structurally authenticated 4-oxy regioisomer with ≥90% purity (LCMS/NMR confirmed), eliminating positional ambiguity. • Single HBD, TPSA 54.5 Ų, XLogP3 1.7-ideal fragment for CNS-target library design (est. CNS MPO ≥5.0). • N-ethyl urea terminus enables systematic SAR expansion; ether linker allows direct metabolic stability comparison vs. C-N analogs. • Milligram-scale availability supports immediate SPR/DSF/crystallography screening.

Molecular Formula C13H18ClN3O2
Molecular Weight 283.76
CAS No. 2034274-66-1
Cat. No. B2453591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
CAS2034274-66-1
Molecular FormulaC13H18ClN3O2
Molecular Weight283.76
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
InChIInChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-4-10(5-8-17)19-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18)
InChIKeyYQSJYRHVELYRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide Baseline Properties


4-((3-Chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide (CAS 2034274-66-1) is a synthetic small‑molecule piperidine‑carboxamide that incorporates a 3‑chloropyridin‑4‑yloxy substituent at the piperidine 4‑position and an N‑ethyl urea terminus. The compound is catalogued as a drug‑like screening entity in commercial libraries (PubChem CID 121017881; Life Chemicals F6479‑3322) and is offered at ≥90% purity with LCMS/NMR confirmation [1][2]. Its computed properties—molecular weight 283.75 g/mol, XLogP3 1.7, topological polar surface area (TPSA) 54.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it within favourable oral drug‑like chemical space (Lipinski rule‑of‑five compliant) [1].

Workflow
Fragment-based lead generation with drug-like screening entity
Selection
Minimal N-ethyl urea scaffold for systematic SAR expansion
Use Context
Lipinski-compliant physicochemical profile for oral target space

Why Piperidine-Carboxamide Analogs Cannot Substitute


Within the Life Chemicals screening deck, several regioisomeric and N‑substituted variants share the 3‑chloropyridin‑4‑yloxy pharmacophore yet differ critically in piperidine attachment position (3‑ vs. 4‑oxy), N‑terminal group (ethyl vs. thiophenyl vs. m‑tolyl), or linker geometry (ether vs. methylene‑ether) [1][2]. Even minor structural modifications, such as moving the ether from the piperidine 4‑position to the 3‑position (CAS 2034620‑38‑5), alter molecular shape, conformational ensemble, and potentially target‑binding pharmacophore presentation, making activity translation unreliable without experimental validation [1]. Generic substitution therefore risks erroneous structure‑activity conclusions in SAR campaigns and screening hit follow‑up.

Regioisomeric shift (4-oxy vs 3-oxy)
Moving the ether from the piperidine 4‑position to the 3‑position alters molecular shape and pharmacophore presentation; activity translation may be unreliable without experimental validation.
N-Aryl vs N-ethyl urea steric bulk
N‑Aryl substituents (thiophenyl, m‑tolyl) introduce greater steric bulk and aromatic π‑stacking potential than the minimal ethyl group, which may shift target‑binding mode and off‑target profile.
Ether linker vs direct C‑N bond
The ether‑linked scaffold may exhibit different metabolic stability compared with direct N‑aryl piperidine analogs; class‑level inference suggests lower CYP‑mediated N‑dealkylation risk.

Differentiation Evidence vs. Closest Analogs


LogP/TPSA: 4-Oxy vs. 3-Oxy Regioisomer

The target compound (4‑oxy regioisomer) exhibits a computed XLogP3 of 1.7 and TPSA of 54.5 Ų [1]. The 3‑oxy regioisomer (CAS 2034620‑38‑5) shares the identical molecular formula and connectivity, and therefore has identical computed XLogP3 and TPSA values [2][3]. Consequently, no significant logP‑ or TPSA‑driven differentiation in passive permeability or solubility can be claimed between the two regioisomers.

LogP/TPSA Regioisomer
Class‑level inference
Target (4‑oxy): XLogP3 1.7, TPSA 54.5 Ų
3‑oxy regioisomer: identical computed values
Computed properties indistinguishable; pharmacophore geometry must guide selection.
PubChem computed properties; no experimental permeability data.
Physicochemical profiling Drug-likeness Oral bioavailability prediction

H-Bond Donor: N-Ethyl vs. N-Aryl Urea Analogs

The target compound possesses one hydrogen bond donor (the urea NH) [1]. In contrast, N‑aryl urea analogs such as 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide possess an identical HBD count of 1, while N‑thiophenyl analogs (CAS 2034330‑77‑1) also bear a single urea NH donor [2]. No differentiation in total HBD count exists; however, the N‑ethyl group of the target compound presents lower steric bulk and reduced aromatic π‑stacking potential compared with N‑aryl substituents, which may influence target‑binding mode.

H‑Bond Donor & Steric Bulk
Data to verify
Target: HBD=1; N‑ethyl (29 Da)
N‑aryl analogs: HBD=1; thiophenyl (~83 Da), m‑tolyl (~91 Da)
Lower steric hindrance and reduced aromatic stacking may influence binding pocket fit.
No comparative binding or functional assay data available.
Hydrogen bonding Metabolic stability CNS penetration

Ether vs. Direct C-N Linker: Metabolic Implications

The target compound employs an ether (C‑O‑C) linkage between the piperidine ring and the chloropyridine moiety, whereas compounds such as 1-(3-chloropyridin-4-yl)piperidine-4-carboxamide (CAS 1221567-31-2) feature a direct C‑N bond (piperidine N directly attached to pyridine C4) . Ether linkages are generally more resistant to oxidative N‑dealkylation by cytochrome P450 enzymes than tertiary amines, a class‑level inference that suggests the 4‑oxy scaffold may exhibit different metabolic stability profiles compared with direct N‑aryl piperidine analogs [1].

Ether vs C‑N Linker
Class‑level inference
Target: ether (C‑O‑C) linkage
Analog: direct C‑N bond (piperidine N‑pyridine)
Ether may reduce CYP‑mediated N‑dealkylation; offers metabolic differentiation.
Class‑level literature; no experimental intrinsic clearance data.
Metabolic stability Linker design Scaffold hopping

Rotatable Bonds: Flexibility vs. Methylene-Extended Analogs

The target compound contains three rotatable bonds (ethyl urea plus ether linker) [1]. Analogs with a methylene spacer between the piperidine and chloropyridine, such as 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2548978-21-6), introduce an additional rotatable bond (four total), increasing conformational flexibility [2]. Lower rotatable bond count is class‑level associated with higher probability of oral bioavailability (Veber rule) and reduced entropic penalty upon target binding [3].

Rotatable Bonds
Class‑level inference
3 vs 4 bonds (methylene‑extended analog)
Veber threshold ≤10; both compliant
Lower conformational flexibility may favor rigid binding pockets and ligand efficiency.
No experimental entropy or bioavailability data.
Conformational entropy Target binding Scaffold rigidity

Smallest N-Alkyl Urea Variant in the Series

Among commercially available 4‑((3‑chloropyridin‑4‑yl)oxy)piperidine‑1‑carboxamide derivatives, the N‑ethyl variant (MW 283.75) is the smallest N‑alkyl urea congener, whereas N‑aryl variants carry substantially higher molecular weight (e.g., N‑thiophenyl: MW ~351.8; N‑m‑tolyl: MW ~359.8) [2]. This positions the target compound as the most fragment‑like entry point for SAR expansion, consistent with the 'lead‑like' guideline (MW ≤350) for hit‑to‑lead optimization [1][3].

Smallest N‑Alkyl Variant
Supporting evidence
MW 283.75 g/mol
24–27% lighter than N‑aryl analogs (351.8–359.8 g/mol)
Most fragment‑like entry point for lead generation and SAR expansion.
Lead‑like guideline (MW ≤350); no potency data.
Fragment library Lead‑like properties SAR progression

Recommended Application Scenarios


Fragment-Based Lead Generation (Kinase/CNS)

The compound's low molecular weight (283.75 g/mol), single HBD, and favourable XLogP3 (1.7) align with fragment‑library design principles [1][5]. Its N‑ethyl urea motif and 3‑chloropyridin‑4‑yloxy ether linkage provide a minimal scaffold suitable for structure‑based fragment growing, particularly for targets where the chloropyridine moiety can engage hinge‑region hydrogen bonds (as observed in kinase inhibitor chemotypes). Procurement from Life Chemicals at milligram scale (1–2 mg, ~$81) supports initial biophysical screening (SPR, DSF, or crystallography) [2].

SAR Expansion from Minimal N-Alkyl Urea Core

As the smallest N‑alkyl urea variant in its series, the compound serves as an ideal starting point for systematic N‑substituent SAR exploration [1][3]. Researchers can elaborate the ethyl group to larger alkyl, cycloalkyl, or heteroaryl substituents while preserving the 3‑chloropyridin‑4‑yloxy‑piperidine core, enabling mapping of urea‑binding pocket steric tolerance.

Metabolic Stability: Ether-Linked Piperidine Scaffolds

The ether linkage between the piperidine and chloropyridine distinguishes this scaffold from direct C‑N‑linked analogs (e.g., CAS 1221567-31-2) [4]. In vitro metabolic stability assays (human/rodent liver microsomes, hepatocytes) comparing the two linker types can quantify the impact of linker chemistry on intrinsic clearance, guiding scaffold selection in lead optimization campaigns.

CNS MPO Scoring Benchmark

With TPSA 54.5 Ų, XLogP3 1.7, MW 283.75, and HBD 1, the compound achieves a desirable CNS MPO score (estimated ≥5.0 on the 0–6 scale) [1]. It can serve as a reference compound for calibrating CNS MPO models within piperidine‑carboxamide chemical space and for comparing CNS penetration potential across N‑substituted analogs.

Application
Selection Property
Validation Focus
Fragment-based lead generation (kinase/CNS)
Minimal fragment with drug-like profile
Biophysical screening (SPR, DSF, crystallography)
SAR expansion from N‑ethyl urea core
Smallest N‑alkyl urea variant in series
Systematic N‑substituent tolerance profiling
Metabolic stability: ether linker chemistry
Ether‑linked piperidine scaffold
In vitro metabolic stability (microsomes/hepatocytes)
CNS drug‑likeness benchmarking
Favorable TPSA, logP, MW, HBD profile
CNS MPO score calibration in piperidine chemical space
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